molecular formula C7H13BN2O2 B7954627 (1-tert-Butylpyrazol-3-yl)boronic acid

(1-tert-Butylpyrazol-3-yl)boronic acid

Cat. No.: B7954627
M. Wt: 168.00 g/mol
InChI Key: TZQQSGIKOVWYNP-UHFFFAOYSA-N
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Description

(1-tert-Butylpyrazol-3-yl)boronic acid is an organoboron compound with the molecular formula C7H13BN2O2. This compound is characterized by the presence of a boronic acid group attached to a pyrazole ring, which is further substituted with a tert-butyl group. Boronic acids are known for their versatility in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-tert-Butylpyrazol-3-yl)boronic acid typically involves the reaction of a pyrazole derivative with a boronic acid precursor. One common method is the borylation of 1-tert-butylpyrazole using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is usually carried out under an inert atmosphere at elevated temperatures to facilitate the formation of the boronic acid group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: (1-tert-Butylpyrazol-3-yl)boronic acid undergoes various types of chemical reactions, including:

    Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a new carbon-carbon bond.

    Oxidation: The boronic acid group can be oxidized to form the corresponding boronic ester or borate.

    Substitution: The boronic acid group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions:

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide or sodium perborate, used for oxidation reactions.

Major Products Formed:

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

    Boronic Esters: Formed through oxidation of the boronic acid group.

Scientific Research Applications

(1-tert-Butylpyrazol-3-yl)boronic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.

    Biology: Employed in the development of boron-containing drugs and as a tool for studying enzyme inhibition.

    Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.

    Industry: Utilized in the production of advanced materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of (1-tert-Butylpyrazol-3-yl)boronic acid primarily involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as enzyme inhibition and molecular recognition. The boronic acid group interacts with the target molecules, forming stable complexes that can modulate the activity of enzymes or other biological targets.

Comparison with Similar Compounds

    Phenylboronic Acid: Another boronic acid commonly used in Suzuki-Miyaura coupling reactions.

    4-Fluorophenylboronic Acid: A boronic acid with a fluorine substituent, used in similar applications.

    2-Pyridylboronic Acid: A boronic acid with a pyridine ring, known for its use in cross-coupling reactions.

Uniqueness: (1-tert-Butylpyrazol-3-yl)boronic acid is unique due to the presence of the tert-butyl group, which provides steric hindrance and can influence the reactivity and selectivity of the compound in various reactions. This makes it a valuable reagent in the synthesis of sterically demanding molecules and in applications where selective reactivity is required.

Properties

IUPAC Name

(1-tert-butylpyrazol-3-yl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13BN2O2/c1-7(2,3)10-5-4-6(9-10)8(11)12/h4-5,11-12H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZQQSGIKOVWYNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=NN(C=C1)C(C)(C)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13BN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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